3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic Acid
CAS No.: 2006277-29-6
Cat. No.: VC15736356
Molecular Formula: C10H8N2O4
Molecular Weight: 220.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2006277-29-6 |
|---|---|
| Molecular Formula | C10H8N2O4 |
| Molecular Weight | 220.18 g/mol |
| IUPAC Name | 3-[hydroxy(pyridin-3-yl)methyl]-1,2-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H8N2O4/c13-9(6-2-1-3-11-4-6)8-7(10(14)15)5-16-12-8/h1-5,9,13H,(H,14,15) |
| Standard InChI Key | UOSXPTRNTMESFV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)C(C2=NOC=C2C(=O)O)O |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a fused isoxazole-pyridine scaffold, with a hydroxymethyl group bridging the two heterocycles. The isoxazole ring (a five-membered ring with nitrogen and oxygen at positions 1 and 2) is substituted at position 3 by a hydroxypyridylmethyl group, while position 4 bears a carboxylic acid functional group . This arrangement creates a planar structure with conjugated π-electrons, enhancing stability and enabling interactions with biological targets.
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 220.18 g/mol |
| Density | Not reported |
| Boiling/Melting Points | Not available |
| Solubility | Moderate in polar solvents |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyridyl hydrogen atoms (δ 8.5–9.0 ppm) and the isoxazole ring protons (δ 6.8–7.2 ppm) . The carboxylic acid proton appears as a broad singlet near δ 12.5 ppm. Mass spectrometry (MS) data confirm the molecular ion peak at m/z 221 [M+H]⁺, consistent with the molecular formula .
Synthesis and Analytical Methods
Synthetic Pathways
The compound is synthesized via hydrolysis of its ethyl ester precursor, Ethyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate. This reaction typically employs aqueous sodium hydroxide in ethanol under reflux, yielding the carboxylic acid after neutralization:
Critical Reaction Parameters
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Temperature: 60–80°C
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Solvent: Ethanol/water mixture
-
Yield: ~70–85% after purification
Purification and Quality Control
Chromatographic techniques (e.g., HPLC) isolate the product, while elemental analysis validates purity (>98%). Infrared (IR) spectroscopy confirms the presence of carboxylic acid (O–H stretch at 2500–3000 cm⁻¹) and pyridine C–N bonds (1600 cm⁻¹) .
Biological Activity and Mechanisms
Immunomodulatory Effects
Analogous isoxazole derivatives, such as 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives, exhibit dose-dependent immunosuppressive activity by inhibiting peripheral blood mononuclear cell (PBMC) proliferation . For example, MM3 (a related carbohydrazide) reduces phytohemagglutinin A-induced PBMC proliferation by 40% at 10 μM .
Applications in Medicinal Chemistry
Drug Development Candidates
The compound’s bifunctional structure makes it a versatile scaffold for kinase inhibitors. For instance, pyrazolo[3,4-b]pyridine derivatives with piperazine-carbonyl groups (e.g., EP 2 567 959 B1) inhibit kinases involved in cancer and inflammatory diseases .
Table 2: Bioactivity of Analogous Compounds
| Compound | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| [6-(4-Hydroxy-phenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridin-4-yl]-piperazin-1-yl-methanone | JAK2 | 12.4 |
| 3-{2-[4-(2,2-Dimethyl-piperazine-1-carbonyl)-6-(4-hydroxy-phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-vinyl}-N,N-dimethyl-benzamide | PI3Kγ | 8.7 |
Agricultural Chemistry
Isoxazole derivatives like isoxaflutole (a herbicide) demonstrate the utility of this scaffold in agrochemicals, though specific data on 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylic Acid remain unexplored .
Stability and Reactivity
Degradation Pathways
The compound undergoes decarboxylation at elevated temperatures (>150°C), forming 3-[Hydroxy(3-pyridyl)methyl]isoxazole. Acid-catalyzed esterification regenerates ethyl derivatives, while base treatment yields carboxylate salts.
Compatibility with Functional Groups
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Amine Coupling: Reacts with EDC/NHS to form amides.
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Esterification: Ethanol/H₂SO₄ converts the acid to ethyl esters.
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